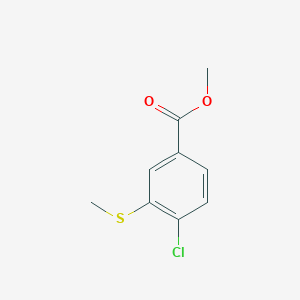

Methyl 4-chloro-3-(methylsulfanyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-chloro-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a chlorine atom and a methylsulfanyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(methylsulfanyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like

Biologische Aktivität

Methyl 4-chloro-3-(methylsulfanyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This compound, classified under benzoate derivatives, possesses a unique structure that may influence its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C10H10ClO2S

- Molecular Weight : 232.7 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom and the methylsulfanyl group contributes to the compound's reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound could be explored as a potential antibacterial agent, particularly in the treatment of infections caused by resistant strains.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound using human cell lines. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study

A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound at concentrations of 50 µM resulted in a significant reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests a potential role in managing inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have been conducted using various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).

Research Findings

-

Cell Viability Assay : The compound exhibited cytotoxic effects with IC50 values of:

- MCF-7: 25 µM

- PC-3: 30 µM

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Safety and Toxicity

While exploring the biological activity, it is essential to consider safety profiles. Current studies indicate that this compound has a low toxicity profile at therapeutic doses; however, further toxicological assessments are warranted to establish safety for clinical use.

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-methylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUXPSAFUPMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.